![molecular formula C10H20N2 B13427709 8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)
8-Isopropyl-5,8-diazaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isopropyl-5,8-diazaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their inherent rigidity and three-dimensional structural properties. These characteristics make spiro compounds valuable in various fields, including drug discovery and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-5,8-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of tetrahydrofuran with pyridine-2,3-dicarbonitrile in the presence of a ruthenium-carbon catalyst. The reaction is carried out under hydrogenation conditions at temperatures ranging from 90-120°C and pressures of 4-6 MPa .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and cost-effectiveness. This often involves the use of continuous flow reactors and advanced catalytic systems to maintain consistent reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
8-Isopropyl-5,8-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a nickel catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
8-Isopropyl-5,8-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 8-Isopropyl-5,8-diazaspiro[3.5]nonane exerts its effects involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound binds to the active site of FAAH, preventing the breakdown of endocannabinoids and thereby modulating their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Boc-5,8-diazaspiro[3.5]nonane
- 2,7-Diazaspiro[3.5]nonane
- Diazabicyclo[4.3.0]nonane
Uniqueness
8-Isopropyl-5,8-diazaspiro[3.5]nonane stands out due to its specific structural features and the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of potency and selectivity for certain applications .
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
8-propan-2-yl-5,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H20N2/c1-9(2)12-7-6-11-10(8-12)4-3-5-10/h9,11H,3-8H2,1-2H3 |
Clave InChI |
POTFBEUHQLDMOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCNC2(C1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



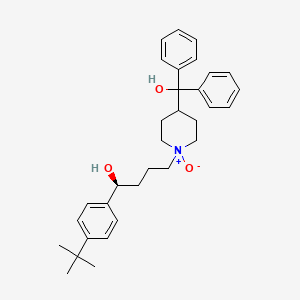
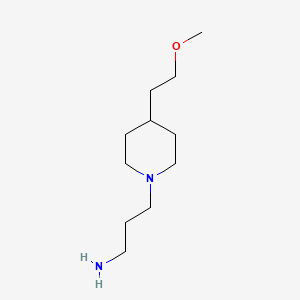
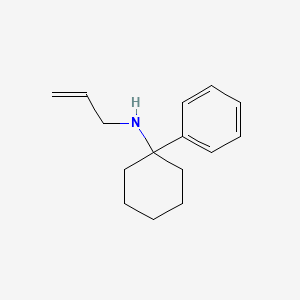
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)
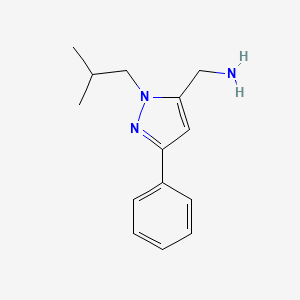
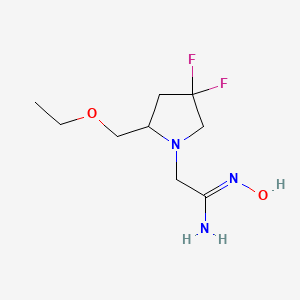
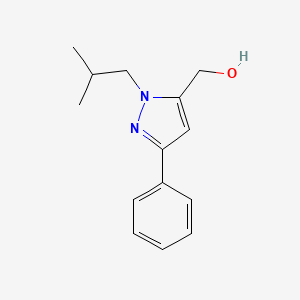
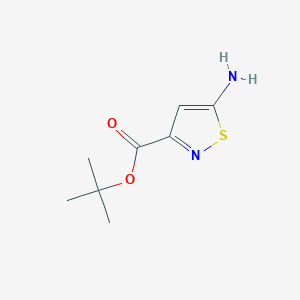
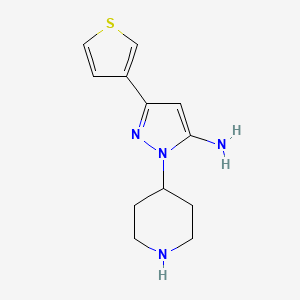
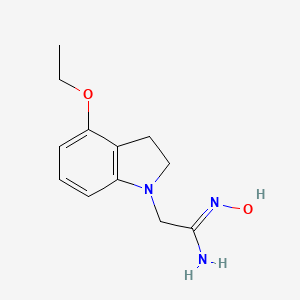
![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)
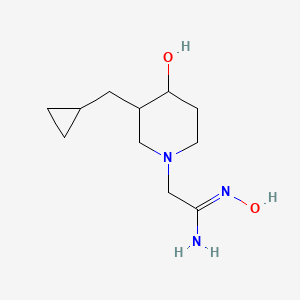
![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)
